Ethotoin
Overview
Description
Ethotoin is an anticonvulsant drug used to control tonic-clonic (grand mal) and complex partial seizures . It is a hydantoin derivative, similar to phenytoin .
Synthesis Analysis
Ethotoin is synthesized by the reaction of benzaldehyde oxynitrile with urea or ammonium bicarbonate, which forms an intermediate urea derivative. This intermediate, under acidic conditions, cyclizes to 5-phenylhydantoin. Alkylation of this product using ethyl iodide leads to the formation of ethotoin .
Molecular Structure Analysis
The molecular formula of Ethotoin is C11H12N2O2 . It is an imidazolidine-2,4-dione that is hydantoin substituted by ethyl and phenyl at positions 3 and 5, respectively .
Chemical Reactions Analysis
The mechanism of action of Ethotoin is probably very similar to that of phenytoin . The latter drug appears to stabilize rather than to raise the normal seizure threshold, and to prevent the spread of seizure activity rather than to abolish the primary focus of seizure discharges .
Physical And Chemical Properties Analysis
Ethotoin has a density of 1.2±0.1 g/cm3, and its molar refractivity is 54.8±0.3 cm3 . The molecule has 4 H bond acceptors and 1 H bond donor . Its polar surface area is 49 Å2, and its molar volume is 170.6±3.0 cm3 .
Scientific Research Applications
Pharmacokinetics and Efficacy in Seizure Control
Ethotoin is primarily recognized for its role in seizure control, especially in children and adolescents. Carter et al. (1984) noted its effectiveness in controlling seizures without side effects, highlighting its potential in generalized and psychomotor seizures (Carter, Helms, & Boehm, 1984). Furthermore, Lund et al. (1975) discussed its usage as a replacement for phenytoin in cases of mild epilepsy, especially when side effects like gingival hyperplasia and hypertrichosis are a concern (Lund, Sjö, & Hvidberg, 1975).
Analytical Methods for Determination
The determination of ethotoin levels in human plasma has been a subject of study, with Yonekawa et al. (1975) developing a gas chromatographic method for this purpose. This work contributed significantly to understanding the drug's metabolism, absorption, and excretion (Yonekawa, Kupferberg, & Cantor, 1975).
Ethotoin Metabolism and Kinetics
The metabolic pathways and kinetics of ethotoin have been extensively studied. For instance, Sjö et al. (1975) observed dose-dependent elimination kinetics of ethotoin, which paralleled those known for phenytoin, suggesting a need for plasma level monitoring in therapy (Sjö, Hvidberg, Larsen, Lund, & Næstoft, 1975).
Synthesis and Chemical Analysis
Recent advancements include the facile synthesis of ethotoin, as reported by Tanwar et al. (2017), who developed a novel and simple approach for the preparation of substituted hydantoins, including ethotoin. This method avoids conventional multistep protocols and hazardous reagents, which is significant for the pharmaceutical industry (Tanwar, Ratan, & Gill, 2017).
Ethotoin in Intractable Epilepsy
Biton et al. (1990) conducted a retrospective study on the use of ethotoin as adjunctive therapy for intractable seizures. They found a significant reduction in seizure frequency, particularly tonic seizures, suggesting its potential utility in specific types of epilepsy (Biton, Gates, Ritter, & Loewenson, 1990).
Novel Pharmaceutical Applications
The research by Konnert et al. (2016) explored mechanochemistry for the preparation of bioactive 3,5-disubstituted hydantoins, including ethotoin. This innovative method showed promise for the preparation of various pharmacologically active compounds, expanding the potential applications of ethotoin beyond traditional uses (Konnert, Dimassi, Gonnet, Lamaty, Martínez, & Colacino, 2016).
Comparative Studies with Other Anticonvulsants
Troupin et al. (1979) provided valuable pharmacokinetic data comparing ethotoin with other anticonvulsants, such as mephenytoin. This study was crucial for understanding ethotoin's place in the broader context of anticonvulsant therapy (Troupin, Friel, Lovely, & Wilensky, 1979).
Safety And Hazards
Ethotoin should be handled in a well-ventilated place. Suitable protective clothing should be worn, and contact with skin and eyes should be avoided . Dust formation and breathing mist, gas, or vapours should be avoided . In case of ingestion, rinse mouth with water, do not induce vomiting, and seek medical help immediately .
properties
IUPAC Name |
3-ethyl-5-phenylimidazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-13-10(14)9(12-11(13)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQIFWWUIBRPBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(NC1=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023020 | |
Record name | Ethotoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ethotoin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014892 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Sparingly soluble in cold water, more soluble in hot water. Freely soluble in alcohol, ether, benzene, dilute aqueous solutions of alkali hydroxides., 2.38e+00 g/L | |
Record name | Ethotoin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00754 | |
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Record name | ETHOTOIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3580 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ethotoin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014892 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The mechanism of action is probably very similar to that of phenytoin. The latter drug appears to stabilize rather than to raise the normal seizure threshold, and to prevent the spread of seizure activity rather than to abolish the primary focus of seizure discharges. Ethotoin inhibits nerve impulses in the motor cortex by lowering sodium ion influx, limiting tetanic stimulation., The mechanism of action is not completely known, but it is thought to involve stabilization of neuronal membranes at the cell body, axon, and synapse and limitation of the spread of neuronal or seizure activity. ... Hydantoin anticonvulsants have an excitatory effect on the cerebellum, activating inhibitory pathways that extend to the cerebral cortex. This effect may also produce a reduction in seizure activity that is associated with an increased cerebellar Purkinje cell discharge. /Hydantoin anticonvulsants/ | |
Record name | Ethotoin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00754 | |
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Record name | ETHOTOIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3580 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Ethotoin | |
Color/Form |
Stout prisms from water. | |
CAS RN |
86-35-1 | |
Record name | Ethotoin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86-35-1 | |
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Record name | Ethotoin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00754 | |
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Record name | ethotoin | |
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Record name | Ethotoin | |
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Record name | Ethotoin | |
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Record name | ETHOTOIN | |
Source | FDA Global Substance Registration System (GSRS) | |
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Record name | ETHOTOIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3580 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ethotoin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014892 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
94 °C | |
Record name | Ethotoin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00754 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ETHOTOIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3580 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ethotoin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014892 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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